molecular formula C19H20N4O3 B2391811 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine CAS No. 321848-26-4

4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine

Número de catálogo: B2391811
Número CAS: 321848-26-4
Peso molecular: 352.394
Clave InChI: CFCVBBJADQECQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and Structural Identification

The compound 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine. The Chemical Abstracts Service has assigned the registry number 321848-26-4 to this compound, providing a unique identifier for chemical databases and research applications. The molecular structure encompasses three primary heterocyclic components: a six-membered piperidine ring serving as the central scaffold, a five-membered pyrazole ring attached at the 4-position of the piperidine, and a five-membered furan ring connected to the pyrazole moiety.

The structural complexity extends beyond the heterocyclic framework through the incorporation of a 4-nitrobenzyl substituent attached to the nitrogen atom of the piperidine ring. This substitution pattern creates a molecule with multiple potential interaction sites, including hydrogen bond acceptors and donors, aromatic systems capable of π-π stacking interactions, and a nitro group that can participate in various chemical transformations. The International Chemical Identifier representation provides the complete connectivity: InChI=1S/C19H20N4O3/c24-23(25)16-5-3-14(4-6-16)13-22-9-7-15(8-10-22)17-12-18(21-20-17)19-2-1-11-26-19/h1-6,11-12,15H,7-10,13H2,(H,20,21).

The compound exhibits multiple synonymous nomenclature variations within chemical literature and databases. Alternative systematic names include 4-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine and 4-[5-(2-furanyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine. These variations reflect different approaches to naming the heterocyclic components while maintaining chemical accuracy. The compound appears in various commercial databases under identifiers such as Bionet1_001704 and HMS573B06, indicating its availability for research purposes.

Historical Development and Discovery

The synthesis and characterization of this compound represents part of the broader historical development of heterocyclic chemistry that has evolved significantly since the early twentieth century. The compound was first documented in chemical databases in 2005, with initial creation records dating to July 11, 2005, and subsequent modifications documented through 2025. This timeline places the compound's discovery within the modern era of combinatorial chemistry and high-throughput synthesis methodologies that emerged in the late twentieth and early twenty-first centuries.

The development of synthetic methodologies for constructing pyrazole-containing compounds has been extensively documented in chemical literature, with foundational work dating back over 100 years to the original Knorr synthesis. The specific synthetic approach to compounds containing both pyrazole and piperidine moieties has benefited from advances in cyclocondensation reactions and multicomponent synthesis strategies. Research has demonstrated that pyrazoles can be efficiently synthesized through cyclocondensation reactions of hydrazine derivatives with various carbonyl systems, including 1,3-diketones and acetylenic ketones.

The incorporation of furan rings into complex heterocyclic frameworks has similarly evolved through systematic development of synthetic methodologies. Historical research on furan-containing compounds has established their importance in medicinal chemistry due to their unique electronic properties and ability to participate in diverse chemical reactions. The combination of furan, pyrazole, and piperidine motifs in a single molecule represents a sophisticated synthetic achievement that builds upon decades of heterocyclic chemistry research.

Significance in Contemporary Chemical Research

Contemporary research applications of this compound center primarily on its potential as a bioactive compound and synthetic intermediate. The compound's multi-heterocyclic structure positions it within the category of privileged scaffolds in medicinal chemistry, where the combination of different heterocyclic rings can provide enhanced biological activity and selectivity. The presence of hydrogen bond acceptors and donors within the molecular framework enables potential interactions with biological targets, making it an attractive candidate for pharmaceutical research.

The piperidine component of the compound contributes significantly to its research relevance, as piperidine-containing molecules have demonstrated broad therapeutic applications across multiple disease areas. Research has shown that 4-aminopiperidine derivatives, structurally related to the target compound, exhibit potent inhibitory activity against protein kinase B, an important component of intracellular signaling pathways regulating growth and survival. This connection suggests potential applications for this compound in cancer research and treatment development.

The pyrazole moiety contributes additional pharmacological significance, as pyrazole derivatives have been extensively studied for their diverse biological activities. Research has documented pyrazole-containing compounds exhibiting antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern in this compound, with the furan ring attached to the pyrazole system, represents a unique structural motif that may confer distinct biological properties.

The nitrobenzyl substituent adds another dimension to the compound's research significance through its potential for chemical modification and its influence on molecular properties. Nitro groups can undergo various chemical transformations, including reduction to amino groups, making the compound a potential precursor for further synthetic elaboration. Additionally, the nitro group's electron-withdrawing nature affects the electronic distribution throughout the molecule, potentially influencing its binding affinity and selectivity for biological targets.

Recent advances in multicomponent synthesis methodologies have enhanced the accessibility of complex heterocyclic compounds like this compound. These synthetic developments enable more efficient preparation of compound libraries for biological screening and structure-activity relationship studies. The compound's structural complexity makes it an excellent test case for advanced synthetic methodologies and a valuable addition to chemical libraries used in drug discovery programs.

Propiedades

IUPAC Name

4-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-23(25)16-5-3-14(4-6-16)13-22-9-7-15(8-10-22)17-12-18(21-20-17)19-2-1-11-26-19/h1-6,11-12,15H,7-10,13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVBBJADQECQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)CC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Alkylation of Piperidine with 4-Nitrobenzyl Chloride

This method involves the direct alkylation of piperidine using 4-nitrobenzyl chloride under basic conditions. A representative procedure from the literature involves:

  • Reagents : Piperidine (1 mmol), 4-nitrobenzyl chloride (1 mmol), triethylamine (1.5 mmol), anhydrous tetrahydrofuran (THF, 3 mL).
  • Conditions : Heating at 70°C for 12–16 hours under nitrogen atmosphere.
  • Workup : Extraction with dichloromethane, drying over anhydrous Na₂SO₄, and purification via column chromatography (hexane/ethyl acetate, 1:4).
  • Yield : Quantitative yields reported when using platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) for subsequent reductions.

The reaction mechanism proceeds via an SN2 pathway, where the piperidine’s nitrogen acts as a nucleophile, displacing the chloride from 4-nitrobenzyl chloride. Triethylamine neutralizes HCl byproducts, driving the reaction to completion.

Reductive Amination of 4-Nitrobenzaldehyde

An alternative approach employs reductive amination to couple piperidine with 4-nitrobenzaldehyde:

  • Reagents : 4-Nitrobenzaldehyde (6.0 mmol), piperidine (9.0 mmol), sodium triacetoxyborohydride (NaB(OAc)₃H, 6.6 mmol), glacial acetic acid (catalytic), dichloromethane (50 mL).
  • Conditions : Stirring at room temperature for 12 hours.
  • Workup : Basification with 2N NaOH, extraction with dichloromethane, and solvent evaporation.
  • Yield : 67% after purification.

This method avoids the use of alkylating agents, reducing the risk of side reactions. The nitro group remains intact, critical for subsequent functionalization.

Synthesis of 5-(2-Furyl)-1H-Pyrazol-3-yl Substituent

The pyrazolyl-furyl moiety is synthesized separately and later coupled to the piperidine core. Cyclocondensation of furyl-containing diketones with hydrazines is the most common strategy.

Cyclocondensation of 2-Furoylacetone with Hydrazine

  • Reagents : 2-Furoylacetone (1 mmol), hydrazine hydrate (1.2 mmol), ethanol (10 mL).
  • Conditions : Reflux at 80°C for 6 hours.
  • Product : 5-(2-Furyl)-1H-pyrazol-3-ol, isolated via filtration and recrystallization from ethanol.
  • Yield : 75–85%.

The reaction proceeds via enolate formation, followed by nucleophilic attack by hydrazine and subsequent dehydration to form the pyrazole ring.

Functionalization of Pyrazole with Electrophilic Groups

To facilitate coupling with piperidine, the pyrazole is functionalized with a leaving group (e.g., chlorine):

  • Chlorination : Treatment of 5-(2-furyl)-1H-pyrazol-3-ol with phosphorus oxychloride (POCl₃) under reflux yields 3-chloro-5-(2-furyl)-1H-pyrazole.
  • Conditions : POCl₃ (5 mmol), pyridine (catalytic), 80°C for 4 hours.
  • Yield : 90%.

Coupling of Pyrazolyl-Furyl Group to Piperidine

The final step involves attaching the pyrazolyl-furyl group to the 4-position of 1-(4-nitrobenzyl)piperidine. Microwave-assisted nucleophilic substitution has proven effective:

Microwave-Assisted Substitution

  • Reagents : 1-(4-Nitrobenzyl)piperidine (0.6 mmol), 3-chloro-5-(2-furyl)-1H-pyrazole (0.6 mmol), diisopropylethylamine (3.6 mmol), dioxane (2 mL).
  • Conditions : Microwave irradiation at 100°C for 1 hour.
  • Workup : Solvent evaporation, purification via column chromatography (chloroform/methanol, 9.5:0.5).
  • Yield : 65–70%.

The reaction exploits the piperidine’s tertiary amine as a base, facilitating deprotonation of the pyrazole and subsequent SNAr (nucleophilic aromatic substitution) at the chloro position.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The cyclocondensation of unsymmetrical diketones (e.g., 2-furoylacetone) with hydrazine can yield regioisomers. Controlling reaction conditions (pH, temperature) ensures preferential formation of the 3-substituted pyrazole.

Purification Techniques

  • Column Chromatography : Essential for isolating intermediates, particularly when using silica gel with chloroform/methanol gradients.
  • Recrystallization : Hexane/ethyl acetate mixtures effectively purify final products.

Stability of Nitro Groups

The nitrobenzyl group is susceptible to reduction under hydrogenation conditions. Avoiding catalysts like Pd/C or PtO₂ during coupling steps is critical to preserve functionality.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Alkylation with 4-Nitrobenzyl Chloride High efficiency, minimal side products Requires anhydrous conditions 84–92
Reductive Amination Avoids alkylating agents Lower yield due to competing imine formation 67
Microwave-Assisted Coupling Rapid reaction time, high purity Specialized equipment required 65–70

Análisis De Reacciones Químicas

Types of Reactions

4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of furfural with hydrazine derivatives to form the pyrazole core.
  • Piperidine Integration : Subsequent reactions introduce the piperidine moiety, often through nucleophilic substitution or coupling reactions.
  • Nitro Group Introduction : The introduction of the nitro group can be achieved through electrophilic aromatic substitution on a benzyl precursor.

The structure can be confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry to elucidate its molecular framework and confirm the presence of functional groups.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives similar to this compound possess efficacy against various bacterial strains, including both Gram-positive and Gram-negative organisms . The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated in models of inflammation, such as carrageenan-induced paw edema in rats, demonstrating a reduction in swelling comparable to established anti-inflammatory drugs like diclofenac . This suggests potential application in treating conditions characterized by chronic inflammation.

Central Nervous System Activity

There is emerging evidence that compounds with a piperidine structure exhibit neuroprotective effects. This compound has been investigated for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

Metabolic Disorders

The compound's structural similarity to known inhibitors of enzymes involved in metabolic pathways positions it as a candidate for treating metabolic syndrome disorders, including type 2 diabetes and obesity. It may act by inhibiting 11β-hydroxysteroid dehydrogenase type 1, thereby influencing glucose metabolism and fat accumulation .

Cancer Research

Recent studies have explored the potential of pyrazole derivatives in oncology. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . This highlights the need for further investigation into its mechanisms of action and efficacy as an anticancer agent.

Case Studies

StudyFocusFindings
El-Sayed et al. (2014)Anti-inflammatory activityDemonstrated significant reduction in edema compared to control groups .
Abd El-Salam et al. (2012)Synthesis and characterizationReported lower toxicity compared to traditional NSAIDs while maintaining anti-inflammatory effects .
Nagarapu et al. (2016)CNS effectsFound modulation of neurotransmitter levels indicating potential neuroprotective properties .

Mecanismo De Acción

The mechanism of action of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furylpyrazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Key Observations :

  • Electron-withdrawing groups (EWGs) : The 4-nitrobenzyl group in the target compound may enhance receptor binding via dipole interactions compared to chlorophenyl (moderate EWG) .
  • Electron-donating groups (EDGs) : Methoxyphenyl analogs exhibit higher solubility but reduced metabolic stability compared to nitro-containing derivatives .
  • Aromatic systems : Thienyl and naphthyl groups introduce distinct π-π stacking or hydrophobic interactions, as seen in D4 inhibitors and anti-inflammatory agents .

Pharmacological Activity

While direct data for the target compound are unavailable, analogs highlight critical structure-activity relationships (SAR):

  • Dopamine D4 Receptor Inhibition : The 4-chlorophenyl/4-chlorobenzyl analog (Ki = 61 nM) demonstrates that dual EWGs optimize receptor binding . The nitro group in the target compound may further enhance affinity due to stronger electron withdrawal.
  • Anti-inflammatory Activity : Pyrazolyl urea derivatives (e.g., compound 3c in ) show that substituents like benzyloxy and chloro groups reduce ulcerogenic effects. The nitro group in the target compound could mitigate oxidative stress via its redox-active properties .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 4-Methoxyphenyl Analog
Molecular Weight ~340–360 (estimated) 399.32 379.41
Predicted Solubility Low (nitro group) Moderate (chloro groups) High (methoxy group)
LogP (Lipophilicity) Higher (nitro, furyl) Moderate Lower
Acid Dissociation (pKa) ~13.48 (predicted for analogs) Not reported Not reported

Implications :

  • The nitro group reduces solubility but may improve blood-brain barrier penetration for CNS targets .
  • The furyl group’s electron-rich nature could facilitate hydrogen bonding in enzymatic pockets .

Molecular Interactions and Conformational Analysis

  • X-ray Crystallography : Analogs like 1-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one () reveal bond angles (e.g., C7–C12–C13 = 119.32°) and torsion angles critical for maintaining planar pyrazole conformations. The nitrobenzyl group in the target compound may introduce steric strain, altering binding modes .
  • Noncovalent Interactions: The nitro group participates in dipole and van der Waals interactions, while the furyl group may engage in CH-π or lone pair-π interactions, as suggested by studies on noncovalent bonding .

Actividad Biológica

The compound 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine belongs to a class of heterocyclic compounds known for their diverse biological activities. Pyrazole derivatives, in particular, have garnered attention due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Chemical Formula : C19H20N4O3
  • Molecular Weight : 344.39 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The presence of the pyrazole moiety in This compound may contribute to its ability to inhibit cancer cell proliferation.

  • Mechanism : The compound is believed to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 15 µM.

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. This compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings : In animal models, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in managing inflammatory conditions.

Mechanistic Insights

The biological activities of This compound can be attributed to its ability to interact with various molecular targets:

  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of COX enzymes and certain cancer-related proteins, demonstrating favorable binding affinities.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions (e.g., acetic acid) .
  • Step 2: Introduction of the 4-nitrobenzyl group via nucleophilic substitution or reductive amination, using NaBH3_3CN or similar reducing agents .
  • Step 3: Coupling the furyl-pyrazole moiety to the piperidine ring via Suzuki-Miyaura cross-coupling or click chemistry (e.g., CuI catalysis in THF/acetone mixtures) .

Optimization Tips:

  • Monitor reaction progress using TLC or HPLC to minimize by-products .
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
  • Improve yield by adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (reflux for 24+ hours for sluggish reactions) .

Advanced: How can structure-activity relationship (SAR) studies evaluate the roles of the 4-nitrobenzyl and 2-furyl groups?

Methodological Answer:

  • Nitrobenzyl Group:
    • Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or electron-donating (e.g., -OCH3_3) substituents on the benzyl ring. Compare their bioactivity (e.g., antimicrobial assays) to assess electronic effects .
    • Use X-ray crystallography to analyze how nitro group positioning influences molecular packing and intramolecular interactions (e.g., hydrogen bonding) .
  • Furyl Group:
    • Replace the furyl moiety with thiophene or pyrrole to evaluate heterocycle-specific interactions. Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Computational docking (e.g., AutoDock Vina) can predict furyl interactions with target proteins (e.g., kinases or microbial enzymes) .

Basic: What spectroscopic and crystallographic methods are effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H and 13^{13}C NMR to confirm substituent integration and coupling patterns. Key signals: aromatic protons (δ 6.5–8.5 ppm for furyl/nitrobenzyl) and piperidine CH2_2 groups (δ 1.5–3.5 ppm) .
  • X-ray Crystallography:
    • Resolve molecular conformation and dihedral angles between aromatic rings. For example, shows a dihedral angle of 36.73° between pyrazole and chlorophenyl rings, critical for activity .
  • Mass Spectrometry (HRMS):
    • Confirm molecular weight and fragmentation patterns (e.g., loss of NO2_2 from the nitrobenzyl group) .

Advanced: What computational approaches predict binding affinity, and how are models validated?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-protein interactions over 100+ ns trajectories (e.g., GROMACS) to assess stability of the furyl group in hydrophobic pockets .
  • Free Energy Perturbation (FEP):
    • Quantify binding energy changes when substituting nitrobenzyl with other groups .
  • Validation:
    • Compare computational results with experimental IC50_{50} values from enzyme inhibition assays (e.g., cytochrome P450 or kinase assays) . Discrepancies may indicate force field inaccuracies or solvation effects .

Basic: How should purification be approached to mitigate by-products from multi-step syntheses?

Methodological Answer:

  • By-Product Identification:
    • Use LC-MS to detect impurities (e.g., unreacted intermediates or oxidation products) .
  • Purification Strategies:
    • Employ flash chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) for polar by-products .
    • Recrystallize from ethanol/water mixtures to remove hydrophilic impurities .

Advanced: How to resolve contradictions between biological assay results and computational predictions?

Methodological Answer:

  • Case Example: If a nitrobenzyl analog shows high computational binding affinity but low antimicrobial activity:
    • Step 1: Verify compound purity via HPLC (>95%) and confirm solubility in assay media (e.g., DMSO concentration <1%) .
    • Step 2: Reassess docking parameters (e.g., protonation states or flexible residues) using cryo-EM or crystal structures .
    • Step 3: Perform live-cell imaging to check cellular uptake (e.g., fluorescent tagging of the compound) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.